molecular formula C12H20O3 B1327826 Ethyl 6-cyclobutyl-6-oxohexanoate CAS No. 898776-18-6

Ethyl 6-cyclobutyl-6-oxohexanoate

Cat. No. B1327826
M. Wt: 212.28 g/mol
InChI Key: GOYGJHGQVWXZDH-UHFFFAOYSA-N
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Description

Ethyl 6-cyclobutyl-6-oxohexanoate, also referred to as ethyl CBHE or ethyl cyclobutylketohexanoate, is a novel compound that falls under the category of carbonyl compounds. It is a light golden oil .


Molecular Structure Analysis

The molecular formula of Ethyl 6-cyclobutyl-6-oxohexanoate is C12H20O3 . Its InChI code is 1S/C12H20O3/c1-2-15-12(14)9-4-3-8-11(13)10-6-5-7-10/h10H,2-9H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 6-cyclobutyl-6-oxohexanoate has a molecular weight of 212.29 . It is a light golden oil with a density of 1.036g/cm3 . It has a boiling point of 311ºC at 760 mmHg .

Scientific Research Applications

Molecular Structure Studies

Ethyl 6-cyclobutyl-6-oxohexanoate has been utilized in studies exploring molecular structures. For instance, Acar et al. (2017) synthesized a related molecule, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, and characterized it using FT-IR spectroscopy and single crystal X-ray diffraction. This study highlights the compound's potential in structural analysis and material science applications (Acar et al., 2017).

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive molecules. For example, Gopalan and Jacobs (1990) synthesized various alkyl 6-chloro-3-oxohexanoates, including ethyl variants, and studied their reduction using baker's yeast. This process led to the creation of biologically significant compounds like (R)-(+)-α-lipoic acid (Gopalan & Jacobs, 1990).

Precursors in Drug Synthesis

Ethyl 6-cyclobutyl-6-oxohexanoate has been crucial in synthesizing statin precursors. Tararov et al. (2006) detailed the synthesis and stereoselective hydrogenation of Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a key intermediate in statin production, highlighting its role in pharmaceutical development (Tararov et al., 2006).

Biotin Synthesis

The compound has applications in vitamin synthesis, particularly biotin. Zav’yalov et al. (2006) described the regioselective chlorination of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, a key step in synthesizing biotin, a crucial vitamin (Zav’yalov et al., 2006).

Chemical Oxidation Studies

It has been used in oxidation studies, as seen in Atlamsani et al.'s (1993) work, where 2-Methylcyclohexanone was oxidized to give 6-oxoheptanoic acid, demonstrating the compound's utility in chemical reaction studies (Atlamsani et al., 1993).

Catalyst in Organic Synthesis

The compound has been employed as a catalyst in organic synthesis, as shown in Mahida's (2020) research on the diastereoselective synthesis of cyclohexanones, indicating its role in facilitating complex chemical reactions (Mahida, 2020).

properties

IUPAC Name

ethyl 6-cyclobutyl-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)9-4-3-8-11(13)10-6-5-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYGJHGQVWXZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645656
Record name Ethyl 6-cyclobutyl-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-cyclobutyl-6-oxohexanoate

CAS RN

898776-18-6
Record name Ethyl ε-oxocyclobutanehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyclobutyl-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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